![molecular formula C21H18N2O5 B2647453 5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-1,2-oxazole-3-carboxylic acid CAS No. 2309457-04-1](/img/structure/B2647453.png)
5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-1,2-oxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc) amino acid . Fmoc amino acids are commonly used in solid-phase peptide synthesis. The Fmoc group serves as a protective group for the amino acid and is removed during the synthesis process .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Some general properties of Fmoc amino acids include solid physical state and stability under standard conditions .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Chemical Structure and Interactions : Studies on ethyl 2-aminooxazole-5-carboxylate have elucidated its crystal structure, showcasing planar sheets connected by intermolecular hydrogen bonding, emphasizing the importance of such structures in designing compounds with specific physical and chemical properties (Kennedy et al., 2001).
Synthetic Applications : The development of methodologies for synthesizing oxazole derivatives, such as the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, highlights the utility of oxazole-based scaffolds in creating biologically active compounds and peptidomimetics (Ferrini et al., 2015).
Microwave-Assisted Synthesis : Research on microwave-assisted synthesis involving oxazole and other heterocyclic moieties indicates the efficiency of these methods in producing compounds with potential biological activities, highlighting the relevance of oxazole derivatives in medicinal chemistry (Başoğlu et al., 2013).
Biological Activities
Antimicrobial Activity : Benzoxazole derivatives synthesized from related compounds have been tested for antimicrobial activity, providing a framework for evaluating the potential biological applications of oxazole derivatives in combating microbial infections (Balaswamy et al., 2012).
Antitumor Activity : The synthesis of amino acid ester derivatives containing 5-fluorouracil, a compound structurally related to oxazoles, and their evaluation for antitumor activity against various cancer cell lines underscores the therapeutic potential of oxazole derivatives in cancer treatment (Xiong et al., 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c24-20(25)19-11-13(28-23-19)9-10-22-21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,11,18H,9-10,12H2,(H,22,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNYBFZXOWUWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC(=NO4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2647370.png)
![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide](/img/structure/B2647373.png)
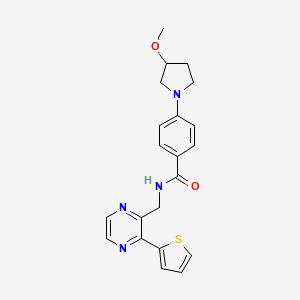
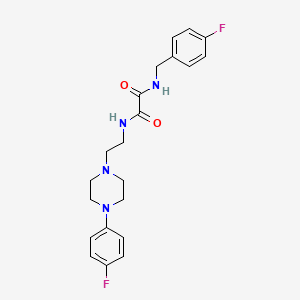
![Furan-2-yl(4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2647380.png)
![N-(2-bromo-4-methylphenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2647381.png)

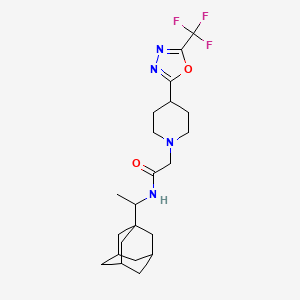

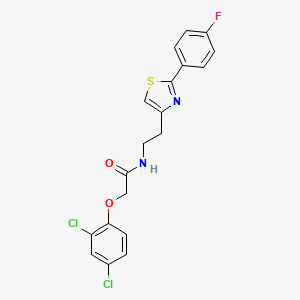
![N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2647387.png)
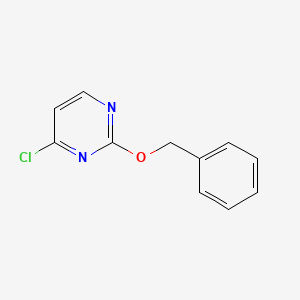
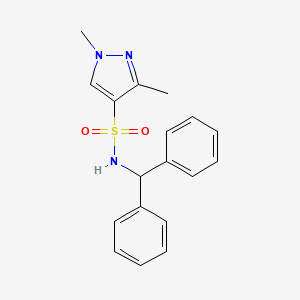
![2-Methyl-7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3-phenylchromen-4-one](/img/structure/B2647392.png)